4-Phenoxyphenyl 5-bromo-2-furoate
Description
The ester functional group in this compound may influence solubility, metabolic stability, and synthetic accessibility compared to other derivatives like sulfoxides or amides.
Properties
Molecular Formula |
C17H11BrO4 |
|---|---|
Molecular Weight |
359.2g/mol |
IUPAC Name |
(4-phenoxyphenyl) 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C17H11BrO4/c18-16-11-10-15(22-16)17(19)21-14-8-6-13(7-9-14)20-12-4-2-1-3-5-12/h1-11H |
InChI Key |
KZUQAXHBNXEQHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Functional Groups : The target compound’s ester group distinguishes it from sulfoxides (e.g., ), carbaldehydes (), and amides (). Esters typically exhibit moderate polarity, influencing solubility and degradation pathways.
- Bromine Positioning : The 5-bromo substitution is consistent across analogs, suggesting a role in electronic modulation or steric effects.
Pharmacological and Physicochemical Insights
Pharmacological Relevance
Benzofuran derivatives are noted for diverse pharmacological activities, including antimicrobial and anticancer properties . The ester group in the target may alter metabolic stability compared to sulfoxides, which often exhibit prolonged half-lives due to oxidation resistance.
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